
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne is a complex organic compound characterized by its unique structure, which includes two naphthyl groups attached to a buta-1,3-diyne backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne typically involves the coupling of naphthyl-substituted phenylacetylene derivatives. One common method is the oxidative acetylene coupling reaction, which can be carried out using palladium catalysts under an inert atmosphere . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the availability of high-purity starting materials.
化学反应分析
Types of Reactions
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl-substituted alkanes.
科学研究应用
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne has several applications in scientific research, including:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and photonics .
相似化合物的比较
Similar Compounds
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Similar in structure but with phenyl groups instead of naphthyl groups.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a naphthyl group but differs in the functional groups attached to the buta-1,3-diyne backbone.
Uniqueness
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne is unique due to its specific arrangement of naphthyl groups, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of materials for organic electronics and other advanced applications .
属性
分子式 |
C36H22 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC 名称 |
2-[2-[4-(2-naphthalen-2-ylphenyl)buta-1,3-diynyl]phenyl]naphthalene |
InChI |
InChI=1S/C36H22/c1-5-17-31-25-33(23-21-27(31)11-1)35-19-9-7-15-29(35)13-3-4-14-30-16-8-10-20-36(30)34-24-22-28-12-2-6-18-32(28)26-34/h1-2,5-12,15-26H |
InChI 键 |
YNHZUDXIWCCHMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C#CC#CC4=CC=CC=C4C5=CC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




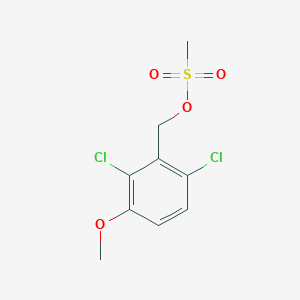
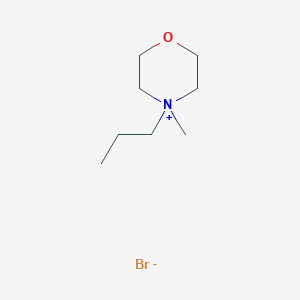
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)

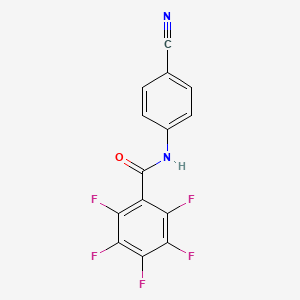
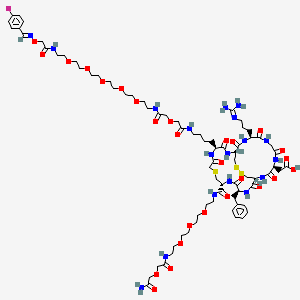
![2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14136517.png)
![4-[(2,5-Difluorobenzoyl)amino]butanoic acid](/img/structure/B14136524.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]-](/img/structure/B14136526.png)
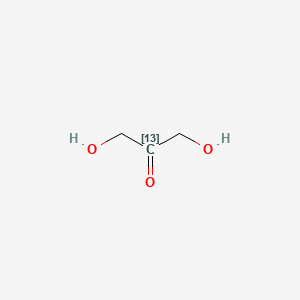
![N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B14136542.png)
![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)
